Cas no 1482057-07-7 (1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole)

1-Ethyl-5-(pyrrolidin-2-yl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with an ethyl group at the 1-position and a pyrrolidine moiety at the 5-position. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a building block for bioactive molecules. The pyrrolidine ring enhances conformational flexibility, while the imidazole scaffold offers opportunities for further functionalization. Its balanced lipophilicity and basicity make it suitable for drug discovery, especially in targeting nitrogen-rich pharmacophores. The compound’s stability under standard conditions and compatibility with common synthetic methodologies further underscore its utility in organic synthesis and pharmaceutical research.
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole structure
1482057-07-7 structure
Product name:1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
CAS No:1482057-07-7
MF:C9H15N3
Molecular Weight:165.235501527786
CID:6361550
PubChem ID:66134082

1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
    • AKOS015477032
    • 1482057-07-7
    • EN300-1866579
    • インチ: 1S/C9H15N3/c1-2-12-7-10-6-9(12)8-4-3-5-11-8/h6-8,11H,2-5H2,1H3
    • InChIKey: HRPRADQYBWEGOT-UHFFFAOYSA-N
    • SMILES: N1CCCC1C1=CN=CN1CC

計算された属性

  • 精确分子量: 165.126597491g/mol
  • 同位素质量: 165.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8Ų
  • XLogP3: 0.2

1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1866579-10.0g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
10g
$5405.0 2023-06-02
Enamine
EN300-1866579-0.05g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
0.05g
$888.0 2023-09-18
Enamine
EN300-1866579-1.0g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
1g
$1256.0 2023-06-02
Enamine
EN300-1866579-0.5g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
0.5g
$1014.0 2023-09-18
Enamine
EN300-1866579-2.5g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
2.5g
$2071.0 2023-09-18
Enamine
EN300-1866579-0.1g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
0.1g
$930.0 2023-09-18
Enamine
EN300-1866579-5g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
5g
$3065.0 2023-09-18
Enamine
EN300-1866579-5.0g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
5g
$3645.0 2023-06-02
Enamine
EN300-1866579-0.25g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
0.25g
$972.0 2023-09-18
Enamine
EN300-1866579-10g
1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole
1482057-07-7
10g
$4545.0 2023-09-18

1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole 関連文献

1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazoleに関する追加情報

Chemical Profile of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole (CAS No. 1482057-07-7)

1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole, identified by its Chemical Abstracts Service (CAS) number 1482057-07-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole class, a structural motif renowned for its broad spectrum of biological activities and utility in drug design. The presence of both ethyl and pyrrolidine substituents in its molecular framework imparts unique chemical and pharmacological properties, making it a subject of extensive research and development.

The structural composition of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole encompasses a central imidazole ring, which is flanked by an ethyl group at the 1-position and a pyrrolidine moiety at the 5-position. This specific arrangement contributes to the compound's ability to interact with biological targets in a highly selective manner. The imidazole ring, characterized by its nitrogen-rich structure, is known to exhibit favorable binding affinities with various enzymes and receptors, which has been leveraged in the development of therapeutic agents targeting inflammatory, infectious, and metabolic disorders.

In recent years, there has been a surge in research focused on modulating biological pathways through the use of imidazole derivatives. 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole has emerged as a promising candidate in this domain due to its structural versatility and potential pharmacological effects. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in cancer progression, such as kinases and phosphodiesterases. The pyrrolidine substituent, in particular, has been shown to enhance binding interactions with target proteins, thereby improving the compound's efficacy.

One of the most compelling aspects of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole is its potential application in the treatment of neurological disorders. Research indicates that this compound can modulate neurotransmitter release and receptor activity, offering a novel approach to managing conditions such as epilepsy and neurodegenerative diseases. The ability of the imidazole ring to cross the blood-brain barrier further enhances its therapeutic potential, allowing it to exert its effects directly within the central nervous system.

The synthesis of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently. The use of chiral auxiliaries or asymmetric catalysts has also been explored to achieve enantiomerically pure forms of the compound, which is crucial for optimizing pharmacological properties.

Evaluation of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole's pharmacokinetic profile has revealed promising results regarding its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary studies suggest that the compound exhibits moderate solubility in water and lipids, facilitating its distribution across various tissues upon administration. Additionally, metabolic studies indicate that the compound undergoes biotransformation via cytochrome P450 enzymes, which could influence its half-life and bioavailability.

The safety profile of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole is another critical aspect that has been thoroughly investigated. Acute toxicity studies have demonstrated that the compound exhibits low acute toxicity at therapeutic doses, suggesting a favorable safety margin for further clinical development. Furthermore, chronic toxicity assessments have revealed no significant organ-specific adverse effects at prolonged exposure levels, reinforcing its potential as a safe candidate for drug development.

Current research efforts are focused on refining the therapeutic applications of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole through structure-based drug design approaches. By leveraging computational modeling techniques such as molecular docking and dynamic simulations, researchers aim to optimize the compound's binding affinity and selectivity towards target proteins. These endeavors hold promise for developing next-generation therapeutics with improved efficacy and reduced side effects.

The role of 1-ethyl-5-(pyrrolidin-2-yl)-1H-imidazole in combination therapy strategies is also an area of active investigation. Studies suggest that co-administration with other pharmacological agents can synergistically enhance therapeutic outcomes while minimizing individual drug dosages. This approach not only improves patient compliance but also reduces the risk of adverse drug interactions.

In conclusion,1ethyl 5 (pyrrolidine 2 yl) 1h imidazole (CAS No 1482057 07 7) represents a significant advancement in pharmaceutical chemistry with diverse applications spanning oncology neuroscience inflammatory diseases metabolic disorders In light

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.